![molecular formula C20H30FNO B12627835 N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-83-7](/img/structure/B12627835.png)
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine is a complex organic compound with the molecular formula C20H30FNO It is characterized by the presence of a fluorophenoxy group attached to a cyclohexyl ring, which is further connected to a cycloheptanamine structure
Vorbereitungsmethoden
The synthesis of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves multiple steps, typically starting with the preparation of the fluorophenoxy intermediate. The synthetic route generally includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy group.
Cyclohexylation: The fluorophenoxy intermediate is then reacted with a cyclohexylating agent under controlled conditions to attach the cyclohexyl group.
Cycloheptanamine Formation: Finally, the cyclohexylated intermediate undergoes amination to form the cycloheptanamine structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may play a crucial role in binding to these targets, while the cyclohexyl and cycloheptanamine structures contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine can be compared with similar compounds, such as:
N-{4-[(4-Chlorophenoxy)methyl]cyclohexyl}cycloheptanamine: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
N-{4-[(4-Bromophenoxy)methyl]cyclohexyl}cycloheptanamine:
N-{4-[(4-Methylphenoxy)methyl]cyclohexyl}cycloheptanamine: The methylphenoxy group introduces different steric and electronic effects compared to the fluorophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920280-83-7 |
|---|---|
Molekularformel |
C20H30FNO |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
N-[4-[(4-fluorophenoxy)methyl]cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C20H30FNO/c21-17-9-13-20(14-10-17)23-15-16-7-11-19(12-8-16)22-18-5-3-1-2-4-6-18/h9-10,13-14,16,18-19,22H,1-8,11-12,15H2 |
InChI-Schlüssel |
QISOJKFRJLQUMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC2CCC(CC2)COC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)

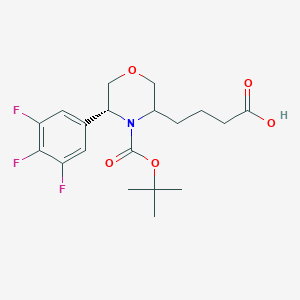

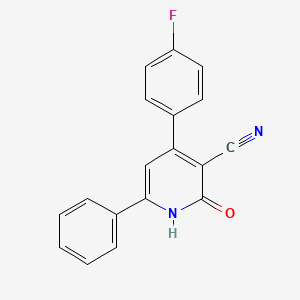
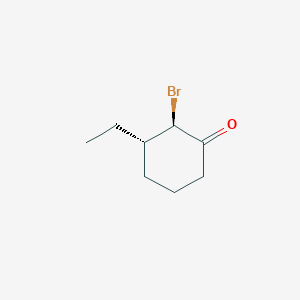
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)
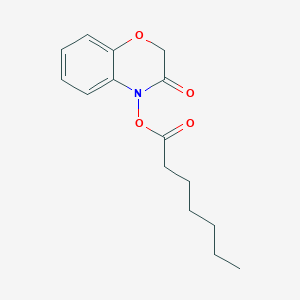
![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)
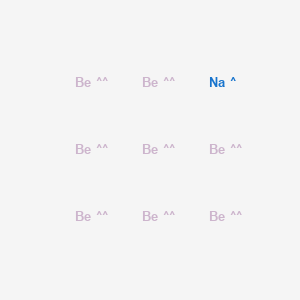
![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
